molecular formula C11H7NO4 B2854389 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione CAS No. 170805-72-8

1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione

Cat. No.: B2854389
CAS No.: 170805-72-8
M. Wt: 217.18
InChI Key: CGKPENZHIVRDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2,5-dione is a chemical compound characterized by the presence of a benzodioxole ring fused to a pyrrole-2,5-dione structure

Mechanism of Action

Target of Action

The primary target of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione is microtubules and their component protein, tubulin . Tubulin is a key protein involved in cell division and is a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . This disruption can have downstream effects on various cellular processes, including cell division, intracellular transport, and cell shape maintenance.

Result of Action

The result of the compound’s action is cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This can lead to a reduction in the proliferation of cancer cells and potentially shrinkage of tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 1,3-benzodioxole with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of the benzodioxole and pyrrole-2,5-dione structures, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-10-3-4-11(14)12(10)7-1-2-8-9(5-7)16-6-15-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKPENZHIVRDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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